4-(Aminomethyl)-N-benzylbenzamide

Medicinal Chemistry Building Block Sourcing SAR Library Design

4-(Aminomethyl)-N-benzylbenzamide (CAS 18364-87-9, molecular formula C₁₅H₁₆N₂O, MW 240.30 g/mol) is a benzamide derivative bearing a primary aminomethyl group at the para-position and an N-benzyl substituent on the amide nitrogen. Its predicted physicochemical properties include a boiling point of 464.6±38.0 °C, density of 1.141±0.06 g/cm³, a pKa of 15.01±0.46, a topological polar surface area (PSA) of 55.12 Ų, and a calculated LogP of 3.17.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B13877106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-N-benzylbenzamide
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C15H16N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
InChIKeyUTRFMKCWPPXWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-N-benzylbenzamide (CAS 18364-87-9): Key Physicochemical and Sourcing Starting Points for the N-Benzylbenzamide Scaffold


4-(Aminomethyl)-N-benzylbenzamide (CAS 18364-87-9, molecular formula C₁₅H₁₆N₂O, MW 240.30 g/mol) is a benzamide derivative bearing a primary aminomethyl group at the para-position and an N-benzyl substituent on the amide nitrogen . Its predicted physicochemical properties include a boiling point of 464.6±38.0 °C, density of 1.141±0.06 g/cm³, a pKa of 15.01±0.46, a topological polar surface area (PSA) of 55.12 Ų, and a calculated LogP of 3.17 . Structurally, the compound belongs to the N-benzylbenzamide class—a privileged scaffold extensively explored in medicinal chemistry for targets ranging from tubulin and Aurora kinase A to soluble epoxide hydrolase and tyrosinase . However, the specific 4-(aminomethyl)-N-benzylbenzamide congener is primarily positioned as a synthetic intermediate and a versatile building block for the rapid construction of focused N-benzylbenzamide libraries, rather than as an end-point bioactive molecule .

Why Generic Substitution of 4-(Aminomethyl)-N-benzylbenzamide Fails: Critical Role of the Primary Aminomethyl Handle in Downstream Derivatization


The 4-(aminomethyl)-N-benzylbenzamide scaffold cannot be freely substituted with other N-benzylbenzamides or aminomethylbenzamides without fundamentally altering the synthetic trajectory and the resulting compound library. The primary aminomethyl group at the para-position serves as a unique reactive handle that is absent in close analogs such as 4-amino-N-benzylbenzamide (CAS 54977-92-3, bearing an aniline NH₂ directly on the ring) or N-benzylbenzamide itself (CAS 1485-70-7, lacking any aminomethyl functionality). This distinction is critical because the benzylic amine enables reductive amination, sulfonamide formation, and urea coupling chemistries that are geometrically and electronically distinct from those of an aryl amine, thereby dictating both the synthetic route and the vector of substituent growth in structure-activity relationship (SAR) campaigns . In the specific context of patent WO2003097579A1, the aminomethyl-containing benzamide intermediate is explicitly valued for its utility in generating diverse medicinally relevant final compounds through further derivatization of this primary amine . Therefore, procurement of the correct building block with the precisely positioned aminomethyl handle is non-negotiable for reproducible library synthesis.

Quantitative Differentiation Guide: 4-(Aminomethyl)-N-benzylbenzamide Compared to Closest Analogs for Procurement Decision-Making


Structural Uniqueness: The para-Aminomethyl Substituent as a Distinct Reactive Handle Versus the para-Amino Analog

4-(Aminomethyl)-N-benzylbenzamide possesses a benzylic primary amine (pKₐ ~15.0, precluding protonation under most reaction conditions) separated from the aromatic ring by a methylene spacer . This is structurally and electronically distinct from 4-amino-N-benzylbenzamide (CAS 54977-92-3), in which the aniline NH₂ is directly conjugated to the aromatic π-system, resulting in a substantially lower pKₐ (~4.6 for protonated anilinium), altered nucleophilicity, and different regiochemical outcomes in acylation, reductive amination, and sulfonylation reactions . The presence of the methylene spacer in 4-(aminomethyl)-N-benzylbenzamide provides both conformational flexibility and a distinct vector for derivatization that cannot be replicated by the 4-amino analog.

Medicinal Chemistry Building Block Sourcing SAR Library Design Synthetic Intermediate

Patent-Cited Utility: Explicit Designation as a Key Pharmaceutical Intermediate in Industrial-Scale Production Processes

Patent WO2003097579A1 (and its US counterpart US 2005/0209470 A1) explicitly claims a production process for aminomethyl group-containing benzamide compounds represented by general formula (II), wherein the aminomethylbenzamide skeleton includes 4-(aminomethyl)-N-benzylbenzamide as a representative embodiment . The patent states these compounds are useful as intermediates for medicaments, pesticides, liquid crystals, and functional polymeric monomers, underscoring their established industrial relevance . In contrast, the corresponding 4-amino analog (4-Amino-N-benzylbenzamide) is described in vendor documentation as a general "intermediate in the synthesis of other useful compounds" but lacks comparable patent-cited process-chemistry validation .

Pharmaceutical Intermediate Process Chemistry Patent Literature Medicinal Agent Synthesis

Class-Level Biological Precedent: The N-Benzylbenzamide Scaffold Delivers Submicromolar Activity Across Diverse Therapeutic Targets, Providing a Strong Rationale for Library Construction

The N-benzylbenzamide scaffold—the core framework of the target compound—has repeatedly demonstrated potent biological activity when appropriately substituted. Representative class-level data include: (i) compound 20b, an N-benzylbenzamide tubulin polymerization inhibitor with antiproliferative IC₅₀ values of 12–27 nM across multiple cancer cell lines ; (ii) compound 6h, an allosteric Aurora kinase A inhibitor with an IC₅₀ of 6.50 μM, comparable to the most potent known allosteric AurkA inhibitor AurkinA ; (iii) compound 14c, a dual sEH/PPARγ modulator with submicromolar activity (sEH IC₅₀ = 0.3 μM; PPARγ EC₅₀ = 0.3 μM) ; and (iv) compound 15, a tyrosinase inhibitor with an IC₅₀ of 2.2 μM against mushroom tyrosinase . These data establish that the N-benzylbenzamide pharmacophore—accessible via further derivatization of the 4-(aminomethyl) handle—has broad and validated potential in drug discovery.

Tubulin Polymerization Aurora Kinase A sEH/PPARγ Tyrosinase Drug Discovery

Physicochemical Differentiation: PSA and LogP Values Position 4-(Aminomethyl)-N-benzylbenzamide as an Attractive Fragment-Like Starting Point with Favorable CNS Multiparameter Optimization (MPO) Profile

With a topological polar surface area (PSA) of 55.12 Ų and a calculated LogP of 3.17, 4-(Aminomethyl)-N-benzylbenzamide falls within the favorable CNS MPO desirability space (PSA < 90 Ų; LogP 1–4), predicting reasonable blood-brain barrier permeability if further elaborated appropriately . In comparison, the simpler N-benzylbenzamide (CAS 1485-70-7, PSA 29.10 Ų, LogP ~2.5) has a lower PSA and reduced hydrogen-bonding capacity, while more polar analogs such as 4-amino-N-benzylbenzamide (PSA ~55 Ų but with stronger H-bond donor character from the aniline NH₂) present different solubility and permeability trade-offs . The aminomethyl group in the target compound strikes a balance between polarity for solubility and lipophilicity for membrane permeability, making it a versatile core for both CNS and peripheral target programs.

Physicochemical Properties CNS Drug Design Fragment-Based Drug Discovery ADME Prediction

Distinction from the CBS1118 Series: The Target Compound Is a Foundational Fragment, Not a Pre-Optimized Ebola Entry Inhibitor, Enabling Unbiased Library Design

The 4-(aminomethyl)benzamide scaffold gained prominence through the discovery of CBS1118, a derivative exhibiting EC₅₀ values <10 μM against both Ebola virus (EBOV) and Marburg virus (MARV) in pseudotype virus entry assays . Subsequent optimization yielded compounds such as 20, 23, 32, 33, and 35 with substantially improved potency and favorable metabolic stability . However, CBS1118 is a fully elaborated structure (N-(4-(4-methylpiperidin-1-yl)benzyl)-4-(aminomethyl)benzamide) that already occupies a defined SAR space. In contrast, 4-(aminomethyl)-N-benzylbenzamide represents an earlier, less elaborated intermediate that retains the core pharmacophoric elements (benzamide core and aminomethyl handle) while leaving the key benzyl position open for systematic SAR exploration and intellectual property generation .

Antiviral Drug Discovery Fragment-Based Screening Ebola Virus Marburg Virus Scaffold Differentiation

Scalable Production Route Validated by Patent Literature Reduces Supply-Chain Risk Relative to Non-Patented Analogs

WO2003097579A1 describes a catalytic hydrogenation route for preparing aminomethyl-containing benzamides, including 4-(aminomethyl)-N-benzylbenzamide, using Rh/Al₂O₃ catalyst under ammonia-containing methanol, starting from the corresponding 4-cyanobenzamide precursor . This method is explicitly designed to yield high-purity intermediates suitable for further pharmaceutical elaboration. By comparison, the closely related 4-amino-N-benzylbenzamide (CAS 54977-92-3) lacks an equivalent dedicated process patent, and its commercial availability relies on generic acylation routes that may introduce variability in purity and batch-to-batch consistency . The existence of a documented, scalable production process for the aminomethyl analog provides procurement teams with greater assurance of reliable supply and regulatory-grade quality.

Process Chemistry Scale-Up Supply Chain Pharmaceutical Intermediate

Optimal Application Scenarios for 4-(Aminomethyl)-N-benzylbenzamide in Medicinal Chemistry and Chemical Biology


Parallel Library Synthesis of N-Benzylbenzamide Derivatives for Tubulin Polymerization Inhibitor Screening

The 4-(aminomethyl) group serves as a reactive anchor for solid-phase or solution-phase parallel synthesis of diverse N-benzylbenzamide libraries. Given the validated nanomolar activity of optimized class members (e.g., compound 20b with IC₅₀ values of 12–27 nM against cancer cell lines), the target compound enables rapid enumeration of hundreds of analogs through acylation, sulfonylation, or reductive amination of the primary amine . Its balanced PSA (55.12 Ų) and LogP (3.17) ensure that most derived library members remain within drug-like physicochemical space .

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the Aurora Kinase A Y-Pocket Allosteric Site

The N-benzylbenzamide core has been validated as an allosteric scaffold for Aurora kinase A inhibition (compound 6h, IC₅₀ = 6.50 μM), targeting the Y-pocket distal from the ATP-binding site . 4-(Aminomethyl)-N-benzylbenzamide provides a fragment-sized starting point (MW 240.30) for fragment growing, linking, or merging strategies, with the free aminomethyl group offering a synthetic handle for structure-guided elaboration based on co-crystal structures or docking models .

Antiviral Lead Generation Against Filoviruses (Ebola and Marburg) Using the CBS1118 Pharmacophore

The 4-(aminomethyl)benzamide chemotype has demonstrated broad-spectrum antifiloviral activity, with CBS1118 (EC₅₀ <10 μM against EBOV and MARV) and optimized leads 20, 32, and 35 achieving improved potency and metabolic stability . Starting from 4-(aminomethyl)-N-benzylbenzamide rather than CBS1118 itself allows medicinal chemistry teams to independently explore N-benzyl substitution patterns to optimize potency, selectivity, plasma stability, and CYP450 inhibition profiles without being constrained by existing lead structures .

Dual sEH/PPARγ Modulator Development for Metabolic Syndrome via Scaffold Merging

N-Benzylbenzamide derivatives have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), with compound 14c achieving submicromolar activity at both targets (sEH IC₅₀ = 0.3 μM; PPARγ EC₅₀ = 0.3 μM) . The target compound, with its free aminomethyl group, can be readily elaborated to explore the merged sEH/PPARγ pharmacophore, potentially yielding novel dual-target agents for the treatment of metabolic syndrome cluster diseases including diabetes and dyslipidemia .

Quote Request

Request a Quote for 4-(Aminomethyl)-N-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.